molecular formula C27H36O8 B13706601 21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)

21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers)

Cat. No.: B13706601
M. Wt: 488.6 g/mol
InChI Key: PROKXHPTCWWSAS-NIMVQTRVSA-N
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Description

21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione (Mixture of Diastereomers) is a synthetic glucocorticoid compound. It is structurally related to other corticosteroids and is used in various research applications due to its anti-inflammatory and immunosuppressive properties .

Preparation Methods

The synthesis of 21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired diastereomers .

Chemical Reactions Analysis

21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

21-Acetoxy-6 beta,11 beta-dihydroxy-16 alpha,17 alpha-propylmethylenedioxpregna-1,4-diene-3,20-dione is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Properties

Molecular Formula

C27H36O8

Molecular Weight

488.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C27H36O8/c1-5-6-23-34-22-11-17-16-10-19(30)18-9-15(29)7-8-25(18,3)24(16)20(31)12-26(17,4)27(22,35-23)21(32)13-33-14(2)28/h7-9,16-17,19-20,22-24,30-31H,5-6,10-13H2,1-4H3/t16-,17-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1

InChI Key

PROKXHPTCWWSAS-NIMVQTRVSA-N

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)O

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O

Origin of Product

United States

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